2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol
Description
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol is a pyrazole-based compound featuring a trifluoromethyl group at position 5, a methyl group at position 3, and an ethanol substituent at position 1 of the pyrazole ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds of interest in agrochemical and pharmaceutical research . For example, ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetate (a related ester) was synthesized via nucleophilic substitution with an 80.6% yield, suggesting efficient synthetic routes for such derivatives .
Properties
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-5-4-6(7(8,9)10)12(11-5)2-3-13/h4,13H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHJHUUKAXHGLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol typically involves the reaction of 3-methyl-5-(trifluoromethyl)-1H-pyrazole with ethylene oxide under basic conditions. The reaction proceeds as follows:
- Dissolve 3-methyl-5-(trifluoromethyl)-1H-pyrazole in a suitable solvent such as tetrahydrofuran (THF).
- Add a base such as sodium hydride (NaH) to the solution to deprotonate the pyrazole.
- Introduce ethylene oxide to the reaction mixture and allow it to react at room temperature.
- After completion, the reaction mixture is quenched with water and extracted with an organic solvent like dichloromethane.
- The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halide.
Major Products
Oxidation: Formation of 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetaldehyde or 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetone.
Reduction: Formation of 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethane.
Substitution: Formation of 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl chloride or 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethylamine.
Scientific Research Applications
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formula.
Key Observations:
- Substituent Influence : The trifluoromethyl group (CF₃) in the target compound increases electronegativity and steric bulk compared to analogs like the pyridinyl- or furyl-substituted derivatives. This likely enhances resistance to metabolic degradation .
- For instance, the acetic acid derivative (C₇H₇F₃N₂O₂) is more acidic (pKa ~2–3) compared to the ethanol analog (pKa ~15–16) .
- Biological Activity : While direct data on the target compound are sparse, the pyridinyl-substituted analog (C₁₁H₁₃N₃O) demonstrated moderate biological activity in antimicrobial assays, attributed to its planar pyridyl-pyrazole system and hydrogen-bonding capacity .
Physicochemical Properties
- Crystallography: The pyridinyl-substituted ethanol analog (C₁₁H₁₃N₃O) exhibits a planar pyrazole-pyridinyl system with a dihedral angle of 10.65°, enhancing π-π stacking interactions in crystal lattices . Similar planar arrangements are expected for the trifluoromethyl variant, though the CF₃ group may introduce slight distortions due to steric effects.
- Thermal Stability : Trifluoromethyl groups generally improve thermal stability. For example, ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetate remains stable under ambient conditions during synthesis .
Biological Activity
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol, a compound featuring a pyrazole moiety with a trifluoromethyl group, has garnered attention for its potential biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical structure and properties:
- Chemical Formula : C7H7F3N2O
- CAS Number : 345637-71-0
- Molecular Weight : 192.14 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in inflammatory processes and metabolic pathways. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability.
1. Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory potential of compounds containing pyrazole scaffolds. For instance, derivatives similar to this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Table 1: Inhibition Potency of Pyrazole Derivatives on COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound A | 5.40 | 0.01 |
| Compound B | 0.577 | 0.025 |
| This compound | TBD | TBD |
2. Antiparasitic Activity
Research has indicated that pyrazole derivatives exhibit varying levels of antiparasitic activity. The inclusion of specific substituents can enhance potency against parasites by affecting metabolic stability and solubility.
Case Study:
In a study evaluating the antiparasitic effects of various pyrazole derivatives, it was found that certain modifications led to an increase in potency, with effective concentrations (EC50) ranging from 0.010 µM to 0.115 µM depending on the structural variations introduced.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate metabolic stability and favorable absorption characteristics due to its lipophilic nature. Studies suggest that the trifluoromethyl group contributes positively to the compound's pharmacokinetic properties by enhancing solubility in biological membranes.
Toxicology
Preliminary toxicity assessments have shown that compounds with similar structures possess low acute toxicity levels (LD50 > 2000 mg/kg), indicating a favorable safety profile for potential therapeutic applications.
Q & A
Basic: How is the molecular structure of 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol characterized in crystallographic studies?
Answer:
X-ray crystallography is the primary method for structural elucidation. Key steps include:
- Crystal Growth : Single crystals are obtained via slow evaporation of ethanol or DMF solutions under controlled humidity.
- Data Collection : Diffraction data are collected at low temperatures (e.g., 100 K) using Mo-Kα radiation (λ = 0.71073 Å) to minimize thermal motion errors.
- Refinement : Hydrogen-bonding networks (e.g., O–H···N interactions) and torsion angles are analyzed to confirm substituent orientation .
Basic: What are the common synthetic routes for preparing pyrazole derivatives similar to this compound?
Answer:
Typical pathways involve:
- Cyclocondensation : Reaction of hydrazine derivatives with β-keto esters or trifluoromethyl ketones in ethanol under reflux (5–12 hours), monitored by TLC .
- Functionalization : Post-synthetic modification, such as hydroxylation or esterification, using KOH or HCl catalysis .
- Purification : Recrystallization from ethanol or DMF/ethanol mixtures yields pure products .
Advanced: How can researchers optimize the synthetic yield of this compound when scaling up reactions?
Answer:
Optimization strategies include:
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) enhance cyclocondensation efficiency for trifluoromethyl groups.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .
- Reaction Monitoring : Real-time FTIR or NMR tracks intermediate formation to adjust stoichiometry dynamically .
Advanced: What analytical techniques are recommended for resolving discrepancies in spectroscopic data of trifluoromethyl-containing pyrazole derivatives?
Answer:
- ¹H/¹⁹F NMR : Distinguish CF₃ group splitting patterns and confirm regioisomerism (e.g., 3- vs. 5-substituted pyrazoles) .
- High-Resolution Mass Spectrometry (HRMS) : Resolve molecular ion fragmentation pathways for ambiguous EI-MS data .
- X-ray Powder Diffraction (XRPD) : Validate polymorphic forms when single crystals are unavailable .
Advanced: How do researchers address contradictions in reported biological activities of pyrazole-ethanol derivatives?
Answer:
- Comparative Assays : Test compounds under standardized conditions (e.g., MIC assays for antimicrobial activity) to isolate structural vs. experimental variables .
- SAR Studies : Correlate trifluoromethyl positioning (C3 vs. C5) with activity trends using molecular docking .
- Meta-Analysis : Cross-reference biological data with crystallographic parameters (e.g., hydrogen-bond donor capacity) .
Basic: What purification methods are effective for isolating this compound from reaction mixtures?
Answer:
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (3:7 to 1:1) removes unreacted ketones .
- Acid-Base Extraction : Utilize the compound’s alcohol group for pH-dependent partitioning (e.g., HCl acidification followed by NaOH neutralization) .
- Recrystallization : Ethanol/water mixtures (1:3) yield high-purity crystals (>95%) .
Advanced: What strategies are employed to enhance the solubility and bioavailability of this compound in pharmacological studies?
Answer:
- Prodrug Design : Esterification of the hydroxyl group improves lipid solubility (e.g., acetate prodrugs) .
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (10–20% v/v) for in vivo formulations to enhance aqueous stability .
- Nanoparticle Encapsulation : PLGA nanoparticles (100–200 nm) sustain release in pharmacokinetic studies .
Basic: How is the purity of this compound validated in synthetic chemistry research?
Answer:
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) detect impurities at 254 nm .
- Melting Point Analysis : Sharp melting ranges (e.g., 120–122°C) confirm crystalline homogeneity .
- Elemental Analysis : Carbon/hydrogen/nitrogen percentages must align with theoretical values (±0.3%) .
Advanced: What computational modeling approaches are utilized to predict the reactivity of the trifluoromethyl group in pyrazole-ethanol derivatives?
Answer:
- DFT Calculations : B3LYP/6-31G(d) models assess CF₃ group electronegativity and charge distribution .
- Molecular Dynamics (MD) : Simulate solvation effects on hydrogen-bonding interactions in aqueous environments .
- Docking Studies : AutoDock Vina predicts binding affinities to target enzymes (e.g., cyclooxygenase-2) .
Advanced: How do researchers design experiments to study the metabolic stability of this compound in biological systems?
Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH cofactors, followed by LC-MS/MS quantification of metabolites .
- Isotopic Labeling : ¹⁸O or ²H isotopes track hydroxylation or defluorination pathways .
- Pharmacokinetic Profiling : IV/PO dosing in rodent models measures half-life (t₁/₂) and AUC using validated bioanalytical methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
